molecular formula C5H9NS2 B14712819 Ethenyl dimethylcarbamodithioate CAS No. 15351-43-6

Ethenyl dimethylcarbamodithioate

Cat. No.: B14712819
CAS No.: 15351-43-6
M. Wt: 147.3 g/mol
InChI Key: HKVPVFUKBRCHMF-UHFFFAOYSA-N
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Description

Ethenyl dimethylcarbamodithioate is a dithiocarbamate derivative characterized by an ethenyl (vinyl) group attached to a dimethylcarbamodithioate moiety. Dithiocarbamates are sulfur-containing compounds known for their diverse applications in coordination chemistry, agrochemicals, and pharmaceuticals.

Properties

CAS No.

15351-43-6

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

ethenyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C5H9NS2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3

InChI Key

HKVPVFUKBRCHMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl dimethylcarbamodithioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid, which is then reacted with acetylene to produce this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethenyl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Ethenyl dimethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates, which can be lethal to microorganisms and pests .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethenyl dimethylcarbamodithioate with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues: Ethenyl-Containing Compounds

  • 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol): This polyphenolic compound features an ethenyl bridge between aromatic rings, enabling conjugation and UV-light-mediated isomerization . Unlike this compound, oxyresveratrol lacks sulfur-based functional groups but shares photochemical reactivity. Its applications in pharmacological and cosmetic research highlight the versatility of ethenyl motifs in bioactive molecules .
  • 2-[2-(2-Vinylphenyl)ethenyl]furan (1a) :
    Synthesized via Wittig reactions, this furan derivative demonstrates the utility of ethenyl groups in constructing conjugated systems. Its reactivity under thermal or acidic conditions contrasts with the sulfur-mediated transformations of dithiocarbamates .

Functional Analogues: Dithiocarbamates

  • Sodium 6-Methylpyridin-2-ylcarbamodithioate: A dithiocarbamate ligand studied for metal coordination.
  • Alkyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]aminopropenoates (8, 9): These heterocyclic precursors undergo thermal cyclization to form pyrrolo[3,2-d]pyrimidines. While their ethenyl-cyano groups drive cycloaddition, this compound’s sulfur atoms could enable alternative pathways, such as nucleophilic attacks or metal binding .

Reactivity and Stability

  • Thermal Behavior :
    this compound’s thermal stability remains undocumented, but analogues like compounds 8 and 9 decompose at 80–100°C to form fused heterocycles (e.g., 12 , 13 ) in ~30% yields . The presence of dithiocarbamate may lower decomposition temperatures due to weaker C–S bonds.

  • Photochemical Reactivity: Cyclometalated iridium(III) complexes with (aryl)ethenyl ligands exhibit restricted isomerization (trans–cis) under UV light, a property absent in non-conjugated dithiocarbamates. This compound may lack such photoisomerization due to steric hindrance from the dimethylcarbamoyl group .

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